molecular formula C6H5ClF3N3 B1349231 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-82-1

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No.: B1349231
CAS No.: 89570-82-1
M. Wt: 211.57 g/mol
InChI Key: KHFKSHYCVQZAQP-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: is a chemical compound characterized by the presence of a chloro group, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.

Scientific Research Applications

Chemistry: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and hydrazinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for the development of compounds with enhanced activity and stability .

Safety and Hazards

The compound is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . The demand for TFMP derivatives has been increasing steadily, and it is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, hydrazinyl, and trifluoromethyl groups on the pyridine ring makes this compound versatile for various applications .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFKSHYCVQZAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361540
Record name 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89570-82-1
Record name 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (6.8 g) in ethanol (50 mL) was added hydrazine hydrate (3.15 g) in an ice bath, and the mixture was stirred overnight at 50° C. The mixture was allowed to be cooled to room temperature, and the solvent was evaporated under reduced pressure. The obtained residue was treated with IPE, and the precipitated solid was collected by filtration to give the title compound (7.57 g).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 60 mL of hydrazine monohydrate in 380 mL of ethanol was added 81 g (0.38 mole) of 2,3-dichloro-5-trifluoromethylpyridine during a period of 25 minutes. At the end of the addition the temperature had risen to 37° C. This mixture was heated to reflux and maintained at reflux for approximately 15 hours. The solvent was evaporated under reduced pressure, leaving a wet slurry that was immediately recrystallized from boiling ethanol/water (5:2). The mixture was cooled to 20° C. and then filtered. The filter cake was air-dried, yielding approximately 60 g of 3-chloro-5-trifluoromethylpyrid-2-ylhydrazine. The NMR spectrum was consistent with the assigned structure. This reaction was repeated to obtain additional material for subsequent reactions.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction flask was loaded with 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g) and ethanol (25 ml), followed by dropwise addition of hydrazine monohydrate (3 g) to the flask in 5 minutes with stirring. The resultant mixture was heated and stirred at 40 to 60° C. for 2.5 hours. Thereafter, the heating was stopped, and the reaction mixture was left to cool. The precipitated white crystals were filtrated for collection and dried to give 3-chloro-2-hydrazino-5-(trifluoromethyl)-pyridine (7.5 g).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (25 g) in ethanol (75 ml) was added hydrazine hydrate (100%) (16.9 ml) at room temperature, and stirred. After completion of the reaction, water was added thereto, the organic solvent was evaporated in vacuo, the precipitated solid was collected by filtration, and washed with water to give 3-chloro-5-(trifluoromethyl)pyridin-2-ylhydrazine (24 g) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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